N-Carbamoyl-L-norvaline
Description
Structure
3D Structure
Properties
CAS No. |
211681-86-6 |
|---|---|
Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(2S)-2-(carbamoylamino)pentanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-2-3-4(5(9)10)8-6(7)11/h4H,2-3H2,1H3,(H,9,10)(H3,7,8,11)/t4-/m0/s1 |
InChI Key |
GMSQPJHLLWRMCW-BYPYZUCNSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)O)NC(=O)N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)N |
Origin of Product |
United States |
Enzymatic Synthesis and Biocatalytic Production of N Carbamoyl L Norvaline
The Hydantoinase Process: A Biotechnological Route to Optically Pure Amino Acids
The "Hydantoinase Process" is a well-established enzymatic cascade for producing enantiomerically pure α-amino acids from inexpensive starting materials like D,L-5-monosubstituted hydantoins. nih.gov This process leverages a series of enzymes to stereoselectively convert the racemic hydantoin (B18101) mixture into the desired L-amino acid.
Generation of N-Carbamoyl-D-Amino Acids (e.g., N-Carbamoyl-D-norvaline) via D,L-Hydantoinase Action
The initial step in the hydantoinase process involves the stereoselective hydrolysis of the D,L-5-monosubstituted hydantoin. A D,L-hydantoinase (EC 3.5.2.2) preferentially acts on the D-enantiomer of the hydantoin substrate, such as D,L-5-propyl-hydantoin, to yield N-carbamoyl-D-norvaline. mdpi.combookpi.org This reaction sets the stereochemical course for the subsequent enzymatic transformations. While D-hydantoinases are commonly used, some exhibit residual activity on the L-hydantoin, which can be coupled with an L-carbamoylase. researchgate.net
Enzymatic Racemization of N-Carbamoyl-D-norvaline to N-Carbamoyl-L-norvaline by Carbamoyl (B1232498) Racemase
To achieve a high yield of the L-amino acid, the N-carbamoyl-D-norvaline produced in the first step must be converted to its L-enantiomer. This is accomplished through the action of a carbamoyl racemase, often an N-succinyl-amino acid racemase (NSAR, EC 5.1.1.-) with promiscuous activity. nih.govsemanticscholar.org This enzyme catalyzes the racemization of N-carbamoyl-D-norvaline, creating a dynamic kinetic resolution system where the D-enantiomer is continuously converted to the L-form, which is then available for the final hydrolysis step. semanticscholar.orgdntb.gov.ua For instance, an N-succinylamino acid racemase from Geobacillus kaustophilus can catalyze the racemization of a wide range of N-acylamino acids, including N-carbamoyl-D-norleucine. uniprot.org
Subsequent Hydrolysis of this compound to L-Norvaline by L-Carbamoylase
The final step in the cascade is the enantioselective hydrolysis of this compound to the desired product, L-norvaline, and carbamate. This reaction is catalyzed by an L-carbamoylase (L-N-carbamoyl-amino acid amidohydrolase, EC 3.5.1.87). nih.govsemanticscholar.org This enzyme is highly specific for the L-enantiomer, ensuring the production of optically pure L-norvaline. nih.gov The complete conversion of the racemic starting material is possible due to the preceding racemization step, which continuously supplies the L-carbamoylase with its substrate.
Advanced Biocatalytic Systems for this compound Synthesis
To enhance the efficiency and economic viability of this compound production, researchers have focused on developing advanced biocatalytic systems. These include multi-enzymatic cascades and the use of immobilized enzymes.
| Enzyme | Function in the "Double-Racemase Hydantoinase Process" | Source Organism Example |
| D,L-Hydantoinase | Hydrolyzes D-hydantoins to N-carbamoyl-D-amino acids. mdpi.com | Agrobacterium tumefaciens mdpi.com |
| Hydantoin Racemase | Racemizes the remaining L-hydantoins to D-hydantoins. mdpi.com | Agrobacterium tumefaciens nih.gov |
| Carbamoyl Racemase | Racemizes N-carbamoyl-D-amino acids to N-carbamoyl-L-amino acids. mdpi.com | Geobacillus kaustophilus nih.gov |
| L-Carbamoylase | Hydrolyzes N-carbamoyl-L-amino acids to L-amino acids. mdpi.com | Geobacillus stearothermophilus frontiersin.org |
Application of Immobilized Enzymes for Enhanced this compound Production Rates
Immobilization of the enzymes involved in the hydantoinase process offers several advantages, including enhanced stability, reusability, and simplified product purification. semanticscholar.orgfrontiersin.org By immobilizing the enzymes on solid supports, it is possible to create a robust biocatalyst that can be used in continuous production processes. mdpi.com This approach has been successfully applied to the "double-racemase hydantoinase process," with the immobilized system demonstrating the ability to be reused multiple times while retaining a significant portion of its initial activity. nih.govfrontiersin.org For the production of L-norvaline, the use of an immobilized system has been shown to increase the reaction velocity compared to the free enzymes. bookpi.orgdntb.gov.ua Immobilization can also improve the stability of the enzymes in terms of thermostability and storage. researchgate.netnih.gov
| Research Finding | Impact on this compound Production |
| An immobilized "double-racemase Hydantoinase Process" was reused 15 times, retaining 80% of its initial activity for the synthesis of L-norvaline and other non-canonical amino acids. nih.govfrontiersin.org | Demonstrates the potential for cost-effective, continuous production. |
| The reaction velocity for the production of norvaline increased with the use of an immobilized enzyme system compared to a free protein system. bookpi.orgsemanticscholar.orgdntb.gov.ua | Leads to higher productivity and more efficient synthesis. |
| Immobilization of L-N-carbamoylase and N-succinyl-amino acid racemase resulted in improved thermostability and storage stability. researchgate.netnih.gov | Enhances the operational lifetime and robustness of the biocatalyst. |
Strategies for Preventing Intermediate Accumulation in Coordinated Enzymatic Reactions
A primary strategy is the spatial organization and co-localization of sequential enzymes. nih.govacs.org By bringing enzymes into close proximity, the diffusion time for an intermediate to travel from one active site to the next is drastically reduced. researchgate.net This concept, known as substrate channeling, enhances the local concentration of the intermediate around the subsequent enzyme, facilitating its immediate conversion and preventing its buildup in the bulk solution. nih.govacs.orgresearchgate.net Methods to achieve this include:
Enzyme Fusions: Genetically fusing consecutive enzymes in a pathway can physically link them, though this method requires optimization to ensure the fusion does not impair the activity or folding of the individual enzymes. frontiersin.org
Scaffolding: Utilizing protein or DNA-based scaffolds to which pathway enzymes are recruited can bring them into a planned spatial arrangement. frontiersin.orgmdpi.com This modular approach allows for controlled organization of the biocatalysts. frontiersin.org
Immobilization/Compartmentalization: Co-immobilizing enzymes onto a solid support or encapsulating them within synthetic compartments like virus-like particles (VLPs) or new organelles can create a concentrated microenvironment. researchgate.netfrontiersin.orgmdpi.com This not only enhances efficiency by reducing intermediate diffusion but can also protect enzymes from degradation. mdpi.com
Another key strategy involves optimizing the relative expression levels and specific activities of the enzymes in the cascade. researchgate.netmdpi.com In a pathway where Enzyme 1 produces an intermediate that is consumed by Enzyme 2, ensuring that the catalytic capacity of Enzyme 2 is not a rate-limiting step is crucial. usp.br For instance, in a recombinant E. coli system designed to produce D-amino acids via the hydantoinase process, the gene for D-carbamoylase was placed closest to the promoter to ensure its high expression level, thereby preventing the accumulation of the N-carbamoyl-D-amino acid intermediate. nih.gov Similarly, in a four-enzyme system for producing L-amino acids, the enzymes were immobilized separately, and their optimal ratio was determined based on their specific activities to ensure perfect coordination and avoid intermediate buildup. researchgate.netmdpi.com
Finally, manipulating reaction conditions such as pH, temperature, and cofactor concentrations can also be used to balance the activities of the enzymes in the cascade and prevent bottlenecks. researchgate.netwhiterose.ac.uk
Exploration of Microbial Bioconversion Pathways Yielding this compound
Microbial fermentation is a well-established method for producing a wide range of amino acids and their derivatives from renewable feedstocks. frontiersin.org The production of this compound can be achieved by engineering microorganisms to first synthesize the precursor, L-norvaline, and then convert it to the final product.
The biosynthesis of L-norvaline typically leverages and redirects the host's native branched-chain amino acid (BCAA) metabolic pathways. In organisms like Escherichia coli and Corynebacterium glutamicum, the pathway that naturally produces L-valine and L-isoleucine can be engineered to favor L-norvaline production. frontiersin.orgpnas.org This involves channeling precursors like pyruvate (B1213749) towards the synthesis of 2-ketovalerate, the direct keto-acid precursor to L-norvaline, which is then aminated to yield the amino acid. researchgate.net
Once L-norvaline is produced, a subsequent enzymatic step is required for its carbamoylation. This is catalyzed by an N-carbamoyltransferase (carbamoylase), which transfers a carbamoyl group, often from carbamoyl phosphate (B84403), to the amino group of L-norvaline. The "hydantoinase process" is a well-known multi-enzyme cascade used for producing various amino acids. nih.gov A modified version of this process can be adapted for this compound synthesis, where an L-carbamoylase acts on the amino acid precursor. researchgate.netnih.gov
Genetic Engineering Approaches for Enhanced Production in Host Organisms
To create efficient microbial cell factories for this compound, extensive genetic engineering is necessary. frontiersin.orgwikipedia.org These strategies focus on optimizing the host's metabolism to maximize carbon flux towards the desired product and enhance the expression of key enzymes. d-nb.info
Key genetic engineering strategies include:
Overexpression of Pathway Genes: The core principle is to increase the quantity of enzymes directly involved in the biosynthetic pathway. nih.gov This is often achieved by placing the relevant genes, such as those in the ilv operon for L-norvaline synthesis, under the control of strong, inducible promoters on high-copy-number plasmids. pnas.orgnih.gov For example, in L-valine production, the ilvBN, ilvC, and ilvD genes are frequently overexpressed. pnas.orgnih.gov
Elimination of Competing Pathways: To prevent the diversion of critical precursors away from the target pathway, genes encoding enzymes for competing reactions are deleted (knocked out). pnas.org For instance, to increase the availability of the precursor pyruvate for the L-valine pathway, genes like aceF (encoding pyruvate dehydrogenase) can be knocked out. nih.govfrontiersin.org Similarly, deleting genes involved in the degradation of the target amino acid prevents product loss.
Removal of Feedback Inhibition: Biosynthetic pathways are often regulated by feedback inhibition, where the final product inhibits an early enzyme in the sequence. pnas.org Site-directed mutagenesis can be used to create enzyme variants that are resistant to this inhibition. For L-valine production, acetohydroxy acid synthase (AHAS), encoded by genes like ilvIH, is a common target for mutagenesis to remove its sensitivity to L-valine. pnas.orgnih.gov
Enhancing Precursor and Cofactor Supply: Metabolic engineering can also focus on increasing the intracellular pools of necessary precursors and cofactors. For L-valine, which is structurally similar to L-norvaline, strategies have included engineering the glucose uptake system and manipulating the redox balance (NADH/NAD⁺ ratio) to improve the precursor pyruvate pool. nih.gov
Optimizing Product Export: To prevent intracellular accumulation of the final product from becoming toxic or inhibitory, specific exporter proteins can be overexpressed. In the production of L-valine, the overexpression of the ygaZH genes, which encode a BCAA exporter in E. coli, has been shown to significantly increase product titers. nih.govresearchgate.net
These strategies are often combined to systematically engineer a host organism for high-yield production. The table below summarizes genetic modifications used in E. coli to enhance the production of L-valine, a close analog to L-norvaline, illustrating the types of interventions applicable to this compound synthesis.
| Strain Designation | Genetic Modification | Key Outcome/Rationale | Reference |
| Val | Deletion of ilvA, leuA, panB; promoter replacement for ilvGMEDA and ilvBN operons; site-directed mutagenesis of ilvH | Remove competing pathways; remove transcriptional attenuation and feedback inhibition. | pnas.org |
| VAM | Overexpression of lrp and ygaZH in the Val strain | Enhance global regulation and product export. | nih.gov |
| VAMF | Deletion of aceF, mdh, pfkA in the VAM strain | Increase pyruvate precursor pool by blocking competing pathways. | nih.gov |
| Engineered E. coli | Heterologous expression of feedback-resistant acetolactate synthase from B. subtilis; overexpression of other pathway enzymes and an exporter from C. glutamicum. | Enhance synthetic pathway and product efflux. | nih.gov |
| E. coli W1288 | Deletion of aceF and mdh | Reroute carbon flux towards pyruvate, increasing BCAA pathway flux. | frontiersin.org |
Chemical Synthesis Methodologies for N Carbamoyl L Norvaline
Direct Carbamoylation of L-Norvaline or its Precursors
Direct carbamoylation represents a straightforward approach to synthesizing N-carbamoyl-L-amino acids. The classical method for preparing N-monosubstituted ureas involves the reaction of an amine with sodium or potassium cyanate (B1221674) in an aqueous solution, typically in the presence of one equivalent of hydrochloric acid. thieme-connect.com This method can be applied to L-norvaline, where the amino group of the amino acid nucleophilically attacks the cyanate ion.
The general reaction is as follows: L-Norvaline + KOCN → N-Carbamoyl-L-norvaline
While this protocol is simple, it often requires long reaction times, ranging from 6 to 70 hours at temperatures between 50-60 °C. thieme-connect.com The efficiency of the reaction can be dependent on careful control of pH and temperature. thieme-connect.com
Reaction of Urea (B33335) with Alpha-Amino Acid Sodium Salts to Yield N-Carbamoyl-L-Amino Acids, including this compound
A widely utilized method for the synthesis of N-carbamoyl-L-amino acids involves the reaction of the sodium salt of the α-amino acid with urea. tandfonline.comresearchgate.net This procedure is considered a green synthetic route as it uses water as a solvent and readily available, inexpensive reagents.
The process begins with the formation of the sodium salt of L-norvaline by reacting it with sodium hydroxide (B78521) in water. Subsequently, urea is added to this solution. Upon heating, the urea decomposes to generate isocyanic acid (HNCO), which then reacts with the amino group of the L-norvaline salt to form the desired N-carbamoyl derivative. The reaction mixture is then acidified to precipitate the final product, this compound, which can be isolated by filtration. tandfonline.com This method is applicable to a wide range of amino acids. tandfonline.comresearchgate.net
Microwave-Assisted Synthetic Protocols for N-Carbamoyl-L-Amino Acid Derivatives
To enhance the efficiency and reduce the long reaction times associated with conventional heating methods, microwave-assisted synthesis has emerged as a rapid and effective alternative. tandfonline.comresearchgate.netresearchgate.netunityfvg.it This protocol utilizes the same reagents as the method described in section 3.2—an α-amino acid sodium salt and urea—but employs microwave irradiation to accelerate the reaction. tandfonline.com
In a typical procedure, the sodium salt of the amino acid is prepared in water, mixed with urea, and irradiated in an unmodified domestic microwave oven. tandfonline.comresearchgate.netresearchgate.net The use of microwave energy significantly shortens the reaction time to mere minutes, compared to the hours required for conventional heating. tandfonline.com For instance, many N-carbamoyl-L-amino acids can be synthesized in high yield and purity within 4 to 7 minutes of irradiation. tandfonline.com After irradiation, the mixture is cooled and acidified to yield the N-carbamoyl amino acid product. tandfonline.com This methodology is noted for being environmentally friendly, using water as a solvent and providing the desired products in high yield and purity with a simple workup. thieme-connect.comresearchgate.net
Table 1: Microwave-Assisted Synthesis of N-Carbamoyl-L-amino Acids from Urea This table presents representative data for the synthesis of various N-carbamoyl-L-amino acids using the microwave-assisted method to illustrate the general efficiency of the protocol. Data specific to this compound under these exact published conditions is not available in the provided sources, but the method is generally applicable.
| Amino Acid Precursor | Reaction Time (min) |
| L-Alanine | 4 |
| L-Valine | 4 |
| L-Leucine | 4 |
| L-Phenylalanine | 4 |
| L-Proline | 7 |
| L-Glutamic Acid | 4 |
| Data sourced from a study on the microwave-assisted synthesis of N-carbamoyl-L-amino acids. tandfonline.com |
Catalytic Systems for Efficient Carbamoyl (B1232498) Group Transfer
Enzymatic and catalytic systems offer a highly specific and efficient means of carbamoyl group transfer. Transcarbamylase enzymes, such as Ornithine Transcarbamylase (OTC), are key catalysts in metabolic pathways like the urea cycle and arginine biosynthesis. researchgate.netplos.orgtaylorandfrancis.com These enzymes catalyze the transfer of a carbamoyl group from carbamoyl phosphate (B84403) (CP) to an amino group of a substrate. researchgate.netplos.org
While OTC's natural substrate is ornithine, studies have shown that related enzymes can interact with or even utilize structural analogs. plos.orgnih.gov For example, crystal structures of N-succinyl-L-ornithine transcarbamylase have been resolved with N-succinyl-L-norvaline bound, indicating that the enzyme's active site can accommodate a norvaline backbone. nih.gov L-norvaline itself is known to be an inhibitor of ornithine transcarbamylase. nih.gov
Furthermore, specific carbamoyltransferases have been identified in biosynthetic pathways that perform targeted N-carbamoylation. For instance, the enzyme PadQ has been shown to carbamoylate the precursor L-2,4-diaminobutyrate to form L-2-amino-4-ureidobutyrate, a key step in the biosynthesis of certain natural products. ubc.canih.gov This demonstrates the principle of enzymatic carbamoylation of amino acid substrates, suggesting that a suitably engineered or discovered carbamoyltransferase could provide a highly efficient and stereospecific route to this compound.
Analytical Methodologies for the Detection, Quantification, and Enantioseparation of N Carbamoyl L Norvaline
Chromatographic Techniques for Separation and Analysis
Chromatography is a cornerstone for the analysis of N-Carbamoyl-L-norvaline and related compounds. Various liquid chromatography techniques provide the necessary resolution and sensitivity for separation and quantification.
Nano-Liquid Chromatography for Enantiomeric Determination of Amino Acids
Nano-liquid chromatography (nano-LC) is a miniaturized version of HPLC that offers significant advantages, including reduced consumption of mobile phase and sample volume, making it a cost-effective and sensitive technique for chiral separations. nih.gov Methodologies have been developed for the enantioseparation of amino acids, including norvaline, often following derivatization.
One such method utilized an O-[2-(methacryloyloxy)-ethylcarbamoyl]-10,11-dihydroquinidine (MQD)-silica hybrid monolithic column for the enantioseparation of 9-fluorenylmethoxycarbonyl (FMOC) derivatized amino acids by nano-LC. researchgate.netnih.gov The mobile phase was carefully optimized by adjusting the apparent pH, the concentration of the buffer, and the acetonitrile (B52724) (ACN) content to achieve satisfactory resolution. nih.govsigmaaldrich.cn Under these optimized conditions, this technique successfully discriminated 19 out of 27 tested FMOC-derivatized amino acids, achieving baseline separation for 11 of them. researchgate.netnih.gov
The analytical performance of this nano-LC method was evaluated for norvaline, demonstrating its suitability for enantiomeric determination in complex samples like dietary supplements. sigmaaldrich.cnnih.gov The method showed excellent linearity, precision, and accuracy. researchgate.net
Table 1: Analytical Characteristics of Nano-LC Method for Norvaline Enantiomers
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | 9.3 µM |
| Limit of Quantitation (LOQ) | 31 µM |
Data sourced from a study on the enantioseparation of FMOC-derivatized amino acids. researchgate.netsigmaaldrich.cnnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Carbamoyl (B1232498) Amino Acid Detection
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of amino acids due to its high sensitivity and selectivity. nih.gov For carbamoylated amino acids like this compound, LC-MS is particularly effective, especially following a derivatization step that improves chromatographic retention and separation on reversed-phase columns. nih.govmdpi.com
A practical method involves the precolumn derivatization of amino acids with urea (B33335) to form carbamoyl amino acids, which are then analyzed by LC-MS. nih.govmdpi.com This approach enhances the response in a UV detector compared to their underivatized forms. nih.gov The use of hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (HILIC-MS/MS) has also been established for the analysis of underivatized polar compounds like amino acids, offering a reliable method for quantitative analysis in complex biological matrices such as human plasma. nih.govmdpi.com This technique can effectively separate isomers; for instance, while norvaline and its isomer valine may not be fully separated chromatographically, specific product ions allow for their distinct quantification. mdpi.com
High-Performance Liquid Chromatography (HPLC) in Amino Acid Analysis
High-Performance Liquid Chromatography (HPLC) is a classical and widely applied technique for amino acid analysis, known for providing excellent separation and reproducible results. who.int Ultra-high performance liquid chromatography (UHPLC), an advancement of HPLC, offers higher throughput and sensitivity. nih.gov
For the analysis of norvaline, UHPLC methods have been established for simultaneous determination with other canonical and non-canonical amino acids in complex samples like fermentation processes. nih.gov These methods often involve pre-column derivatization, for example, with ortho-phthaldialdehyde (OPA), followed by separation on a C18 reverse-phase column and fluorescence detection. nih.govresearchgate.net The sensitivity of such methods is excellent, with limits of detection (LOD) in the range of 0.06 to 0.17 pmol per injection. nih.gov HPLC is also used for the chiral separation of derivatized norvaline enantiomers using specialized chiral stationary phases. sigmaaldrich.com
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a key strategy in the analysis of amino acids to improve their chromatographic behavior and detection sensitivity. For this compound, derivatization can be used to form the compound itself from norvaline or to enable its chiral separation.
Precolumn Derivatization with Urea for Carbamoyl Amino Acid Formation
A straightforward and inexpensive method for amino acid analysis involves precolumn derivatization with urea to form carbamoyl amino acids. nih.govmdpi.com This reaction proceeds quantitatively under a range of conditions without requiring sample pretreatment. nih.gov The resulting carbamoyl amino acids, including this compound, exhibit improved separation on reversed-phase columns. nih.govmdpi.com The reaction is thermodynamically catalyzed, with higher temperatures accelerating the reaction rate. mdpi.com This derivatization strategy is advantageous because urea is cheap, stable, safe, and non-polluting. mdpi.com
Derivatization for Chiral Separation of Amino Acids (e.g., FMOC-derivatization for L-Norvaline enantioseparation)
To separate the enantiomers of amino acids like norvaline, chiral derivatization is often employed. A widely used derivatizing agent is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl). researchgate.net FMOC-Cl reacts with the primary amino group of norvaline to form a derivative that can be resolved into its L- and D-enantiomers using chiral chromatography. researchgate.netnih.govphenomenex.com
This FMOC-derivatization is integral to the nano-LC methods discussed previously for enantiomeric determination. researchgate.netnih.govsigmaaldrich.cn The process is robust and allows for the subsequent separation of the derivatized enantiomers on chiral stationary phases, such as polysaccharide-based columns in HPLC or specialized monolithic columns in nano-LC. researchgate.netphenomenex.com The combination of FMOC derivatization with LC-ESI-MS/MS provides a highly sensitive method for amino acid analysis, with detection limits as low as 1 fmol/µl. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile (ACN) |
| 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) |
| L-Norvaline |
| D-Norvaline |
| O-[2-(methacryloyloxy)-ethylcarbamoyl]-10,11-dihydroquinidine (MQD) |
| ortho-phthaldialdehyde (OPA) |
| Urea |
Method Validation and Performance Characteristics in Research Applications
The validation of an analytical method is a critical process to ensure its reliability, accuracy, and suitability for its intended purpose. For the quantitative analysis of this compound and related compounds in research settings, method validation demonstrates that the procedure is fit for use by assessing key performance characteristics. This process is typically guided by internationally recognized standards, such as the International Conference on Harmonisation (ICH) guidelines, which outline the necessary parameters to be evaluated. nih.goveuropa.eu
Evaluation of Selectivity, Linearity, Precision, and Accuracy
A comprehensive validation process involves the meticulous evaluation of several key parameters to ensure the analytical method's performance. These include selectivity, linearity, precision, and accuracy, which collectively provide a detailed understanding of the method's capabilities and limitations. nih.gov
Selectivity: This is the ability of the analytical method to differentiate and quantify the analyte of interest in the presence of other components that may be expected to be present in the sample matrix. For instance, in the analysis of amino acids, the method must be able to resolve the target analyte from other amino acids or matrix components. nih.gov
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (r²) of the calibration curve. europa.eu For the analysis of derivatized norvaline enantiomers, a nano-liquid chromatography method demonstrated excellent linearity over a concentration range of 31 to 1000 µM, with a correlation coefficient (r²) greater than 0.999. researchgate.netnih.gov
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). europa.eueuropa.eu For the analysis of derivatized norvaline, intra-day precision (repeatability) was found to be below 5.3% RSD, while inter-day precision was below 9.8% RSD. researchgate.netnih.gov
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material or a spiked sample) and expressing the result as a percentage of recovery. nih.goveuropa.eu In a study on the enantioseparation of derivatized norvaline, accuracy was evaluated through recovery experiments on spiked samples, with results falling within an acceptable range, demonstrating the method's capability to provide results close to the true value. researchgate.netnih.gov
The table below summarizes the validation parameters for a nano-LC method developed for the enantiomeric determination of derivatized norvaline.
Table 1: Method Validation Data for Derivatized Norvaline Analysis
| Parameter | Result |
|---|---|
| Linearity Range | 31 - 1000 µM |
| Correlation Coefficient (r²) | > 0.999 |
| Intra-day Precision (RSD%) | < 5.3% |
| Inter-day Precision (RSD%) | < 9.8% |
Determination of Limits of Detection (LOD) and Quantitation (LOQ)
The sensitivity of an analytical method is characterized by its limits of detection and quantitation.
Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio (S/N), typically established at a ratio of 3:1. europa.eulcms.cz
Limit of Quantitation (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is commonly established at a signal-to-noise ratio of 10:1 or by demonstrating that the analyte can be quantified with a defined precision (e.g., RSD ≤ 20%). nih.goveuropa.eulcms.cz
For the enantiomeric analysis of derivatized norvaline using a nano-liquid chromatography method, the sensitivity was established by determining the LOD and LOQ values. The LOD for norvaline enantiomers was found to be 9.3 µM, while the LOQ was 31 µM. researchgate.netnih.govresearchgate.net These values indicate the high sensitivity of the method, making it suitable for detecting and quantifying low levels of these compounds in various samples, such as dietary supplements. nih.gov
The table below presents the determined detection and quantitation limits for derivatized norvaline enantiomers.
Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for Derivatized Norvaline Enantiomers
| Parameter | Value (µM) |
|---|---|
| Limit of Detection (LOD) | 9.3 |
| Limit of Quantitation (LOQ) | 31 |
Biochemical Significance and Metabolic Intermediacy of N Carbamoyl L Norvaline
N-Carbamoyl-L-norvaline as a Key Intermediate in the Production of L-Norvaline
The primary context in which this compound is biochemically significant is in the enzymatic production of optically pure L-norvaline. This production is often achieved through a multienzymatic system known as the "hydantoinase process". expasy.orgmicrobialtec.comnih.gov This biocatalytic cascade is a widely used industrial method for producing enantiomerically pure D- or L-amino acids. nih.govresearchgate.net
The process begins with a 5-monosubstituted hydantoin (B18101) derivative, which is first hydrolyzed by a hydantoinase enzyme to form the corresponding N-carbamoyl amino acid. researchgate.net In the synthesis of L-norvaline, this intermediate is this compound. Subsequently, a highly specific enzyme, N-carbamoyl-L-amino acid hydrolase (L-carbamoylase), catalyzes the hydrolysis of this compound to yield L-norvaline, ammonia, and carbon dioxide. nih.govwikipedia.org The strict enantiospecificity of L-carbamoylase is critical for producing the optically pure L-amino acid. nih.gov
Hydantoin Hydrolysis: 5-(1-propyl)hydantoin + H₂O → this compound (catalyzed by L-hydantoinase)
Carbamoyl (B1232498) Hydrolysis: this compound + H₂O → L-norvaline + NH₃ + CO₂ (catalyzed by N-carbamoyl-L-amino acid hydrolase) wikipedia.org
This enzymatic pathway represents an efficient and environmentally friendly alternative to chemical synthesis methods for producing chiral amino acids like L-norvaline. researchgate.netgoogle.com
| Step | Substrate | Enzyme | Product |
| 1 | 5-(1-propyl)hydantoin | Hydantoinase | This compound |
| 2 | This compound | N-carbamoyl-L-amino-acid hydrolase (L-carbamoylase) | L-norvaline |
Investigation of its Role in Broader Metabolic Pathways Involving Amino Acid Derivatization
While its role in the hydantoinase process is well-defined, the involvement of this compound in broader endogenous metabolic pathways is less clear. However, its structure suggests potential interactions with enzymes involved in amino acid and nitrogen metabolism. Amino acid derivatization, the process of chemically modifying amino acids, is a key strategy in cellular metabolism to create diverse functional molecules. nih.gov
N-carbamoyl amino acids are structurally similar to intermediates in the urea (B33335) cycle, such as carbamoyl phosphate (B84403) and citrulline. nih.gov The initial step of the urea cycle involves the synthesis of carbamoyl phosphate, which then donates its carbamoyl group to ornithine to form citrulline, a reaction catalyzed by ornithine carbamoyltransferase (OTC). nih.govnih.gov Research on Mycobacterium tuberculosis OTC has shown that L-norvaline acts as a competitive inhibitor of the enzyme. nih.gov The crystal structure of the enzyme in a complex with carbamoyl phosphate and L-norvaline has been determined, providing insight into the enzyme's catalytic mechanism. nih.gov This suggests that enzymes handling carbamoyl-containing compounds might interact with this compound or its precursor, L-norvaline, potentially influencing pathways like arginine biosynthesis or nitrogen disposal.
Comparative Studies with Other N-Carbamoyl Amino Acids in Biochemical Pathways
The study of N-carbamoyl-L-amino acid hydrolases (L-carbamoylases) reveals important comparative insights. These enzymes exhibit varying degrees of substrate specificity, which determines their utility in producing different amino acids via the hydantoinase pathway. expasy.orgnih.gov
For instance, the L-carbamoylase from Alcaligenes xylosoxidans demonstrates broad specificity for various N-carbamoyl-L-amino acids with aliphatic side chains but is inactive towards the carbamoyl derivatives of glutamate, aspartate, arginine, tyrosine, or tryptophan. expasy.orgmicrobialtec.com In contrast, the enzyme from Sinorhizobium meliloti can hydrolyze N-carbamoyl-L-tryptophan in addition to those with aliphatic substituents. expasy.org This indicates that while the enzymatic conversion of this compound is efficient, the enzymes responsible are part of a larger family with a diverse substrate range. These differences in enzyme specificity are crucial for biotechnological applications, allowing for the tailored production of specific L-amino acids. nih.govresearchgate.net
| Enzyme Source | Activity on N-carbamoyl derivatives of: |
| Alcaligenes xylosoxidans | Active on aliphatic amino acids (e.g., norvaline); Inactive on glutamate, aspartate, arginine, tyrosine, tryptophan. expasy.orgmicrobialtec.com |
| Sinorhizobium meliloti | Active on aliphatic amino acids and tryptophan. expasy.org |
| Geobacillus stearothermophilus | Used for the biosynthesis of various natural and unnatural L-amino acids including L-methionine and L-alanine. researchgate.net |
Potential as a Biochemical Probe for Studying Enzyme Mechanisms and Metabolic Fluxes
This compound and its related compounds serve as valuable tools for biochemical research. The use of L-norvaline as a competitive inhibitor of ornithine carbamoyltransferase (OTC) has been instrumental in elucidating the enzyme's structure and catalytic mechanism. nih.gov By studying the ternary complex of OTC with carbamoyl phosphate and L-norvaline, researchers have been able to infer the binding mode of the natural substrate, ornithine, and propose detailed reaction mechanisms. nih.gov
Furthermore, isotopically labeled this compound could potentially be used as a probe in metabolic flux analysis (MFA). wikipedia.orgnih.gov MFA is a powerful technique used to quantify the rates of metabolic reactions within a biological system. wikipedia.orgresearchgate.net By introducing stable isotope-labeled molecules (e.g., containing ¹³C or ¹⁵N) and tracking their incorporation into various metabolites, researchers can map the flow of atoms through metabolic networks. nih.govnih.govresearchgate.net An isotopically labeled this compound could be used to study the activity and specificity of L-carbamoylases in vivo or to trace the metabolic fate of the carbamoyl group's nitrogen and carbon atoms in engineered microbial systems. nih.gov This approach can help identify bottlenecks and optimize pathways for the biotechnological production of amino acids. wikipedia.org
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for synthesizing N-Carbamoyl-L-norvaline with high stereochemical purity?
- Methodological Answer : Synthesis should prioritize chiral resolution techniques to avoid racemization. For example, using Fmoc-protected intermediates (e.g., N-Fmoc-L-norvaline, CAS 135112-28-6) can enhance stereochemical control during carbamoylation . Analytical validation via reversed-phase HPLC with chiral columns (e.g., O-[2-(methacryloyloxy)-ethylcarbamoyl]-10,11-dihydroquinidine-silica hybrid monolithic columns) ensures enantiomeric purity >99% . Key variables include reaction temperature (<25°C), pH (8.5–9.0), and solvent selection (aqueous/organic biphasic systems) to minimize hydrolysis .
Q. How can researchers validate the structural integrity of this compound in complex mixtures?
- Methodological Answer : Combine mass spectrometry (MS) with nuclear magnetic resonance (NMR) spectroscopy. For MS, use electrospray ionization (ESI) in positive ion mode to detect the [M+H]+ ion at m/z 190.1 (calculated for C₆H₁₂N₂O₃). For NMR, confirm the carbamoyl group via ¹H-NMR signals at δ 6.5–7.0 ppm (NH₂) and ¹³C-NMR at 158–160 ppm (C=O) . Cross-validate with reference spectra from databases like NIST .
Advanced Research Questions
Q. How do researchers resolve contradictions in activity data for this compound across enzyme inhibition assays?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., buffer composition, ionic strength). For example, this compound’s inhibition of N-acetylornithine carbamoyltransferase varies with Mg²+ concentration (optimum: 2–5 mM) . To address discrepancies:
- Control experiments : Use norvaline (CAS 6600-40-4) as a negative control to rule out nonspecific binding .
- Replication : Perform triplicate assays with independent protein batches to assess batch-to-batch variability .
- Data interpretation : Apply statistical tools (e.g., ANOVA) to distinguish signal from noise .
Q. What computational tools are recommended for modeling this compound’s interactions with carbamoyltransferases?
- Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) to predict binding affinities, supplemented by molecular dynamics simulations (GROMACS) to assess stability. Validate predictions with experimental data from X-ray crystallography (CCP4 suite for structure refinement ). For stereochemical validation, PROCHECK analysis should show >90% of residues in the Ramachandran plot’s favored regions .
Q. How can researchers optimize purification protocols for this compound in aqueous solutions?
- Methodological Answer : Employ orthogonal purification steps:
Ion-exchange chromatography : Separate charged impurities using a DEAE-cellulose column at pH 6.0.
Size-exclusion chromatography : Remove aggregated proteins using Sephadex G-23.
Lyophilization : Ensure residual solvent removal (<0.1% DMSO) to prevent crystallization artifacts . Monitor purity via UV-Vis at 220 nm (carbamoyl absorbance) .
Data Analysis and Reproducibility
Q. What strategies ensure reproducibility in quantifying this compound in biological matrices?
- Methodological Answer :
- Internal standards : Use isotopically labeled analogs (e.g., ¹³C₆-N-Carbamoyl-L-norvaline) to correct for matrix effects .
- Calibration curves : Generate linear ranges of 0.1–100 µM with R² > 0.99 .
- Documentation : Adhere to ICMJE guidelines for reporting reagents (manufacturer, purity, lot number) to enable replication .
Structural and Functional Characterization
Q. How do researchers differentiate this compound from its isomers in crystallographic studies?
- Methodological Answer : Utilize anomalous scattering (e.g., sulfur-SAD) if heavy atoms are present. For non-heavy atoms, compare experimental electron density maps with simulated annealing omit maps (CCP4 suite) to confirm atomic positions . Pair with PROCHECK’s G-factor analysis to validate backbone geometry (target: >−0.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
